molecular formula C22H20ClNO6 B14107836 7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14107836
M. Wt: 429.8 g/mol
InChI Key: FCNKOOXQBIIAHB-UHFFFAOYSA-N
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Description

“7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a synthetic organic compound that belongs to the class of chromeno-pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of functional groups: The ethoxy, hydroxy, and chloro groups can be introduced through various substitution reactions.

    Final assembly: The final product is obtained by combining the intermediate compounds under specific reaction conditions, such as temperature, solvent, and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction: Using larger quantities of reagents and optimizing reaction conditions.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

    Quality control: Implementing analytical methods like HPLC, NMR, and mass spectrometry to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

“7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, thiols, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield ketones or aldehydes.

    Reduction: May yield dechlorinated products.

    Substitution: May yield derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can study its effects on different biological systems to understand its potential therapeutic applications.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets may make it useful in treating certain diseases or conditions.

Industry

In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties may make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of “7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects can be mediated through:

    Binding to active sites: Inhibiting or activating enzymes.

    Modulating receptor activity: Acting as an agonist or antagonist.

    Altering gene expression: Influencing the transcription of specific genes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” include other chromeno-pyrrole derivatives with different substituents. Examples include:

  • 7-Chloro-1-(3-methoxy-4-hydroxyphenyl)-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • This compound

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and its potential biological activities. The presence of the chloro, ethoxy, and hydroxy groups may confer unique properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H20ClNO6

Molecular Weight

429.8 g/mol

IUPAC Name

7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(2-hydroxyethyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H20ClNO6/c1-3-29-17-9-12(4-5-15(17)26)19-18-20(27)13-10-14(23)11(2)8-16(13)30-21(18)22(28)24(19)6-7-25/h4-5,8-10,19,25-26H,3,6-7H2,1-2H3

InChI Key

FCNKOOXQBIIAHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCO)OC4=C(C3=O)C=C(C(=C4)C)Cl)O

Origin of Product

United States

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